molecular formula C13H11FN2O5S B13588860 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride

Cat. No.: B13588860
M. Wt: 326.30 g/mol
InChI Key: IAJNULNMWPZFDR-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride is an organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role as a building block in the synthesis of various bioactive molecules, particularly those targeting specific proteins and enzymes involved in disease pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline derivatives under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and in various research applications .

Properties

Molecular Formula

C13H11FN2O5S

Molecular Weight

326.30 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-sulfonyl fluoride

InChI

InChI=1S/C13H11FN2O5S/c14-22(20,21)8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

InChI Key

IAJNULNMWPZFDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)S(=O)(=O)F

Origin of Product

United States

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